molecular formula C23H20N2O4 B11294185 6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide

Cat. No.: B11294185
M. Wt: 388.4 g/mol
InChI Key: NCHCXEPKVACPLK-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinoline moiety: This step involves the coupling of the chromene core with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share the chromene core structure and may exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline moiety are known for their diverse pharmacological properties.

    Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar chemical reactivity.

Uniqueness

6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)chromene-2-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-3-11-28-20-9-7-17(15-5-4-10-24-22(15)20)25-23(27)21-13-18(26)16-12-14(2)6-8-19(16)29-21/h4-10,12-13H,3,11H2,1-2H3,(H,25,27)

InChI Key

NCHCXEPKVACPLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C)C=CC=N2

Origin of Product

United States

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